molecular formula C27H31N5OS B2486036 1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide CAS No. 1223910-41-5

1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide

Cat. No.: B2486036
CAS No.: 1223910-41-5
M. Wt: 473.64
InChI Key: OHUZPHSNECQKKL-UHFFFAOYSA-N
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Description

1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the phenylsulfanyl group, and the coupling of the piperidine and pyrrolidine rings. Common synthetic routes may involve:

    Cyclization reactions: to form the pyridazine ring.

    Nucleophilic substitution: to introduce the phenylsulfanyl group.

    Amide bond formation: to link the piperidine and pyrrolidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under certain conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or other transition metals for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include various oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying the function of various biological pathways.

    Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide would depend on its specific molecular targets. Potential mechanisms could include:

    Inhibition of enzymes: By binding to the active site and preventing substrate access.

    Modulation of receptors: By acting as an agonist or antagonist.

    Interference with signaling pathways: By binding to key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide is unique due to its combination of a pyridazine ring with a phenylsulfanyl group and the presence of both piperidine and pyrrolidine rings. This unique structure may confer specific biological activities and pharmacological properties that are not present in similar compounds.

Properties

IUPAC Name

1-(6-phenylsulfanylpyridazin-3-yl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5OS/c33-27(28-20-21-8-10-23(11-9-21)31-16-4-5-17-31)22-14-18-32(19-15-22)25-12-13-26(30-29-25)34-24-6-2-1-3-7-24/h1-3,6-13,22H,4-5,14-20H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZPHSNECQKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)C4=NN=C(C=C4)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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